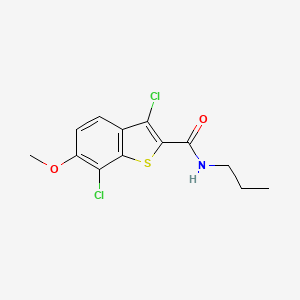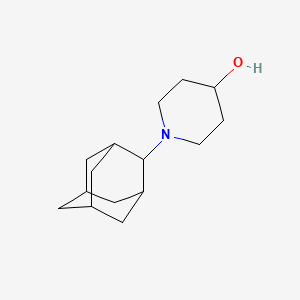
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the autophosphorylation of the receptor and subsequent downstream signaling. This leads to the inhibition of cell growth, differentiation, and survival, which is critical for the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the EGFR tyrosine kinase, which leads to the inhibition of cell growth, differentiation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for the growth and spread of tumors. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in various cellular processes. It has also been shown to have a good safety profile and low toxicity in animal studies. However, this compound has limitations in terms of its specificity, as it may also inhibit other kinases that are structurally similar to EGFR. In addition, it may not be effective in all types of cancer cells, as some cells may be resistant to EGFR inhibition.
Direcciones Futuras
There are several future directions for the research on 3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide. One direction is to study the combination of this compound with other therapeutic agents, such as chemotherapy or radiotherapy, to enhance its efficacy in the treatment of cancer. Another direction is to develop more potent and selective inhibitors of the EGFR tyrosine kinase, which may overcome the limitations of this compound. Finally, this compound may be used as a tool to study the role of EGFR in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, which may lead to the development of new therapeutic strategies for these diseases.
Métodos De Síntesis
The synthesis of 3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoic acid with sodium methoxide, followed by the reaction with 2,6-dichloroaniline to form 3,7-dichloro-6-methoxy-2-(2,6-dichlorophenyl) benzothiophene. The final step involves the reaction of this intermediate with propylamine to form this compound.
Aplicaciones Científicas De Investigación
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. This compound has also been used to study the role of EGFR in the development of various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3,7-dichloro-6-methoxy-N-propyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2S/c1-3-6-16-13(17)12-9(14)7-4-5-8(18-2)10(15)11(7)19-12/h4-5H,3,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWVIOZTBBAKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=C(S1)C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
![1-cyclohexyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5161403.png)
